molecular formula C22H21N3O4S B11657527 N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11657527
M. Wt: 423.5 g/mol
InChI Key: HHROLXQNDSNUIL-XQNSMLJCSA-N
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Description

N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the Schiff base moiety can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxyphenyl and benzenesulfonamide moieties contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H21N3O4S/c1-25(30(27,28)21-9-4-3-5-10-21)19-13-11-18(12-14-19)22(26)24-23-16-17-7-6-8-20(15-17)29-2/h3-16H,1-2H3,(H,24,26)/b23-16+

InChI Key

HHROLXQNDSNUIL-XQNSMLJCSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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